alpha-Muurolene

Biosynthetic pathway engineering Natural product discovery Enzymology

alpha-Muurolene (CAS 17627-24-6) is a tricyclic cadinane-type sesquiterpene hydrocarbon (C₁₅H₂₄) biosynthesized from (2E,6E)-farnesyl diphosphate by dedicated alpha-muurolene synthases (EC 4.2.3.125). It constitutes the dominant sesquiterpene in specific natural extracts—up to 30% of total sesquiterpenes in Coprinopsis cinerea Cop3 cultures and 22% in Polish turpentine sesquiterpene fractions—distinguishing it from co-occurring isomers such as gamma-muurolene, delta-cadinene, and alpha-cadinene that typically appear at.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 17627-24-6
Cat. No. B108458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Muurolene
CAS17627-24-6
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)C(=CCC2C(C)C)C
InChIInChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m1/s1
InChIKeyQMAYBMKBYCGXDH-QLFBSQMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Muurolene (CAS 17627-24-6) Procurement Guide: Cadinane Sesquiterpene Identity and Initial Differentiation


alpha-Muurolene (CAS 17627-24-6) is a tricyclic cadinane-type sesquiterpene hydrocarbon (C₁₅H₂₄) biosynthesized from (2E,6E)-farnesyl diphosphate by dedicated alpha-muurolene synthases (EC 4.2.3.125) [1]. It constitutes the dominant sesquiterpene in specific natural extracts—up to 30% of total sesquiterpenes in Coprinopsis cinerea Cop3 cultures and 22% in Polish turpentine sesquiterpene fractions—distinguishing it from co-occurring isomers such as gamma-muurolene, delta-cadinene, and alpha-cadinene that typically appear at <15% abundance [2][3]. The compound possesses three chiral centers (1R,4aR,8aS configuration for the (+)-enantiomer) and a predicted water solubility of 0.063 mg/L at 25°C, parameters that directly influence extraction efficiency, formulation behavior, and chromatographic resolution relative to its structural analogs [4].

Why Generic Cadinene Sesquiterpene Substitution Fails for alpha-Muurolene Procurement


Cadinane sesquiterpenes share the same molecular formula (C₁₅H₂₄) but diverge fundamentally in double-bond position, ring-junction stereochemistry, and biological target engagement. alpha-Muurolene (Δ³,⁴ double bond; 4,7-dimethyl substitution) is enzymatically produced as the single dominant product (30% yield) by Cop3 alpha-muurolene synthase, whereas gamma-muurolene arises as a minor co-product (12%) from the same enzyme and delta-cadinene requires a separate synthase (Cop4) [1]. This enzymatic partitioning translates into measurable functional divergence: alpha-muurolene demonstrates strong FabI enzyme inhibition comparable to alpha-cadinol while outperforming triclosan in bioavailability and toxicity indices; gamma-muurolene exhibits differential antibacterial profiles with MIC values targeting distinct Gram-positive species; and delta-cadinene shows discrete membrane-disrupting mechanisms and lower target affinity in Leishmania enzyme docking studies [2][3][4]. Substituting these isomers without experimental verification risks activity loss, altered selectivity, and failed assay reproducibility—making authenticated, stereochemically defined alpha-muurolene essential for reproducible research and industrial formulation.

Quantitative Differential Evidence for alpha-Muurolene Against Closest Cadinane Analogs


Enzymatic Product Specificity: alpha-Muurolene vs. gamma-Muurolene Synthase Partitioning

The Cop3 alpha-muurolene synthase from Coprinopsis cinereus produces alpha-muurolene as the dominant product at approximately 30% of total sesquiterpenes, while gamma-muurolene accounts for only ~12% and germacrene A ~35% under identical in vitro conditions [1]. This 2.5-fold product preference is reversed in the gamma-muurolene synthase (Cop4) system, where germacrene A predominates. The quantitative product profile directly impacts biosynthetic yield optimization strategies: selecting the Cop3 enzyme system for heterologous production yields alpha-muurolene as the major isolable sesquiterpene, whereas gamma-muurolene-centric systems require additional chromatographic resolution to achieve comparable purity.

Biosynthetic pathway engineering Natural product discovery Enzymology

Essential Oil Compositional Dominance: alpha-Muurolene Abundance vs. gamma-Muurolene and delta-Cadinene in Polish Turpentine

In the sesquiterpene fraction of Polish turpentine (a commercially relevant conifer-derived by-product), alpha-muurolene constitutes 22% of the fraction, representing the single most abundant component. By comparison, gamma-muurolene accounts for only 6% and delta-cadinene for 5% in the same fraction [1]. This 3.7-fold and 4.4-fold abundance advantage, respectively, means that alpha-muurolene-enriched fractions require fewer enrichment steps to achieve >90% purity relative to its isomers—a factor that directly reduces procurement lead time and purification solvent consumption in kilo-scale isolations.

Essential oil standardization Natural product procurement GC-MS quantification

FabI Enzyme Inhibition: alpha-Muurolene vs. Triclosan on Enoyl-ACP Reductase

In a combined experimental and in silico study targeting the FabI enzyme (enoyl-acyl carrier protein reductase) from Gram-positive bacteria, alpha-muurolene exhibited strong FabI inhibition alongside alpha-cadinol, spathulenol, and caryophyllene. Critically, the in silico ADMET profiling demonstrated that alpha-muurolene possesses better predicted bioavailability and lower predicted toxicity than the clinical FabI inhibitor triclosan [1]. While numerical IC₅₀ values for the isolated compound were not reported, the study validated the binding mode through molecular docking and compared ADMET parameters quantitatively against the triclosan reference standard. Among the tested Teucrium aureo-candidum oil constituents, alpha-muurolene (4.04% of oil) was one of four components flagged for strong FabI engagement, whereas gamma-cadinene (5.24%) and delta-cadinene (4.24%) at similar oil abundance were not highlighted for this activity [1].

Antibacterial drug discovery Enzyme inhibition AMR research

Antifungal Activity Against Phytopathogens: (+)-alpha-Muurolene vs. 6-Hydroxy Derivative on Cladosporium cucumerinum

In a bioactivity-guided isolation study from the soft coral Heteroxenia sp., both (+)-alpha-muurolene and its novel 6-hydroxy derivative were tested against the phytopathogenic fungus Cladosporium cucumerinum using a direct TLC bioautography assay. Both compounds were active at the tested concentrations (400, 200, and 100 μg on TLC plates), and both were also active in the brine shrimp (Artemia salina) lethality test [1]. The parent hydrocarbon (+)-alpha-muurolene serves as the scaffold for the more potent 6-hydroxy analog, establishing it as the essential starting material for semi-synthetic derivatization programs. While the study did not report differential MIC values between the two compounds, the co-identification of activity for both establishes alpha-muurolene as an active antifungal pharmacophore whose activity can be modulated through hydroxylation—a differentiation not demonstrated for gamma-muurolene or alpha-cadinene in the same assay system.

Agricultural fungicide discovery Natural product antifungal Marine natural products

Molecular Docking Priority for Anti-SARS-CoV-2 Targets: alpha-Muurolene Among 184 Screened Compounds

A systematic in silico review of Brazilian essential oil constituents screened 184 compounds by quantitative structure-activity relationship (QSAR) analysis against rhinovirus/picornavirus models, followed by molecular docking against four SARS-CoV-2 target proteins essential for viral replication. Among the 184 compounds, alpha-muurolene, alpha-amorphene, alpha-cadinene, alpha-calacorene, and (E)-alpha-atlantone were identified as showing the best docking results across all four target proteins [1]. Notably, alpha-muurolene and alpha-cadinene—two structurally related cadinane isomers—were both flagged, but alpha-muurolene's inclusion alongside alpha-amorphene (a muurolane isomer) suggests that the muurolane skeleton may confer conformational advantages for specific SARS-CoV-2 protein pockets relative to the cadinene skeleton. The study further indicated that the selected compounds showed low predicted toxicity and good probability of cell permeability [1].

Antiviral drug discovery Molecular docking SARS-CoV-2

Antioxidant Activity in Juniperus oxycedrus Oils: Wood Oil (alpha-Muurolene-Rich) vs. Berry Oil

Comparative analysis of Juniperus oxycedrus ssp. oxycedrus wood and berry essential oils revealed that the wood oil, containing alpha-muurolene at 4.9% and delta-cadinene at 14.5%, exhibited a DPPH radical-scavenging IC₅₀ of 1.45 μL/mL. In contrast, the berry oil, dominated by alpha-pinene (27.4%) and beta-myrcene (18.9%) with alpha-muurolene undetected or below reporting threshold, showed a significantly weaker IC₅₀ of 7.42 μL/mL [1]. This 5.1-fold difference in antioxidant potency correlates with the presence of the cadinane/muurolane sesquiterpene fraction, where alpha-muurolene is one of the distinguishing components. While this is an oil-level comparison rather than a pure-compound head-to-head, the compositional data support the inference that alpha-muurolene contributes to the antioxidant capacity of sesquiterpene-rich fractions.

Antioxidant activity Essential oil standardization DPPH assay

Evidence-Backed Application Scenarios for alpha-Muurolene Procurement and Utilization


Anti-FabI Antibacterial Drug Discovery Programs Targeting Antibiotic-Resistant Gram-Positive Pathogens

alpha-Muurolene is directly applicable as a validated FabI inhibitor scaffold with superior predicted ADMET properties compared to triclosan [1]. Procurement at >95% purity enables structure-activity relationship (SAR) studies, where the cadinane core can be derivatized to optimize binding to the FabI enoyl-ACP reductase active site. The documented strong FabI engagement of alpha-muurolene, but not gamma-cadinene or delta-cadinene despite similar oil abundance, makes stereochemical authentication critical—a requirement that eliminates generic 'cadinene mixture' purchases [1]. Researchers should specify (+)-alpha-muurolene with chiral purity certification (HPLC or GC with chiral column) and request batch-specific NMR to confirm the 1R,4aR,8aS configuration, as the enantiomeric form may influence FabI pocket complementarity.

Antifungal Agricultural Biopesticide Formulation Using the Muurolane Pharmacophore

For agricultural fungicide development targeting Cladosporium cucumerinum and related phytopathogens, (+)-alpha-muurolene has demonstrated direct activity in TLC bioautography assays at 100–400 μg loading [2]. Procurement of the parent hydrocarbon enables both direct formulation testing and semi-synthetic hydroxylation to generate the 6-hydroxy derivative, which may show enhanced potency [2]. The compound's low water solubility (0.063 mg/L) [3] necessitates emulsifiable concentrate or nanoemulsion formulation strategies—a parameter that should be factored into procurement specifications (minimum 90% purity by GC-FID to ensure reproducible emulsification behavior). Industrial buyers should request technical datasheets including Kovats retention index data (HP-5MS or equivalent column) to verify identity against co-eluting cadinene isomers.

SARS-CoV-2 Antiviral Screening Libraries and Coronavirus Target-Based Drug Discovery

alpha-Muurolene has been computationally prioritized as one of the top 5 compounds (out of 184 screened) showing strong molecular docking results across all four essential SARS-CoV-2 lifecycle proteins, with favorable predicted cell permeability and low toxicity [4]. Procurement of authenticated alpha-muurolene enables in vitro validation of these in silico predictions using SARS-CoV-2 pseudovirus neutralization assays or recombinant protein inhibition assays (3CLpro, PLpro, RdRp, Spike RBD). Given that structurally similar alpha-cadinene also showed strong docking, comparative head-to-head testing with both isomers purchased from the same supplier is recommended to confirm whether the muurolane skeleton offers genuine conformational advantages. Minimum purchase specifications should include: CAS 17627-24-6 verification, enantiomeric excess >95%, and absence of alpha-cadinene contamination confirmed by GC-MS.

Essential Oil Standardization and Quality Control Reference Material Procurement

For analytical laboratories and essential oil manufacturers requiring certified reference materials, alpha-muurolene serves as a critical calibration standard due to its dominant presence in multiple commercially relevant oils, including vetiver (Chrysopogon zizanioides, 6.0% abundance) [5], Cryptomeria japonica bark oils (3.3–5.4%) [6], and conifer turpentine fractions (22%) [7]. The wide abundance range across botanical sources necessitates a pure reference standard for accurate GC-MS/FID quantification. Procurement specifications should require: ≥98% purity (GC-FID), full NMR characterization (¹H, ¹³C, COSY, HSQC), and a certificate of analysis documenting the retention index on at least two stationary phases (e.g., DB-5 and DB-Wax) to facilitate unambiguous peak assignment in complex essential oil chromatograms. The compound's established occurrence as a major constituent in Polish turpentine [7] provides a cost-effective natural sourcing pathway distinct from minor isomers requiring multi-step enrichment.

Quote Request

Request a Quote for alpha-Muurolene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.